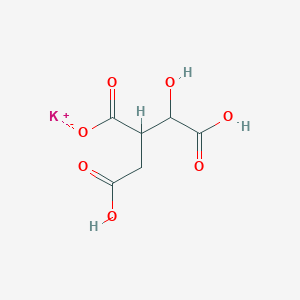

Potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Isocitric acid is a structural isomer of citric acid, with the IUPAC name 1-Hydroxypropane-1,2,3-tricarboxylic acid . It is an important intermediate in the citric acid cycle, which is a key metabolic pathway that provides energy in aerobic organisms . L-Isocitric acid has two asymmetric carbon atoms, leading to the existence of four stereoisomers . Among these, the threo-Ds-isomer is particularly significant for organic synthesis and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Isocitric acid can be synthesized through chemical methods, although this often results in a mixture of all stereoisomers, which are difficult to separate . One common method involves the use of aconitase to convert citric acid into isocitric acid .

Industrial Production Methods

Industrial production of L-Isocitric acid is typically achieved through microbial fermentation. The yeast Yarrowia lipolytica has been used to produce L-Isocitric acid from various substrates, including rapeseed oil and ethanol industry waste . The fermentation process involves cultivating the yeast in a medium with specific nutrients and conditions to optimize the yield of L-Isocitric acid .

Chemical Reactions Analysis

Types of Reactions

L-Isocitric acid undergoes several types of chemical reactions, including:

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: L-Isocitric acid can participate in substitution reactions, particularly in the presence of specific enzymes.

Common Reagents and Conditions

Common reagents used in reactions involving L-Isocitric acid include NADP+ (for oxidation reactions) and various enzymes such as aconitase and isocitrate dehydrogenase .

Major Products

The major products formed from reactions involving L-Isocitric acid include alpha-ketoglutaric acid (from oxidation) and various intermediates in the citric acid cycle .

Scientific Research Applications

L-Isocitric acid has a wide range of applications in scientific research:

Mechanism of Action

L-Isocitric acid exerts its effects primarily through its role in the citric acid cycle. It is converted from citric acid by the enzyme aconitase and is subsequently acted upon by isocitrate dehydrogenase to form alpha-ketoglutaric acid . This process is crucial for the production of energy in aerobic organisms. Additionally, L-Isocitric acid’s antioxidant properties help neutralize free radicals and reduce oxidative stress .

Comparison with Similar Compounds

L-Isocitric acid is structurally similar to citric acid, with both compounds sharing similar physical and chemical properties . L-Isocitric acid has unique applications and properties that distinguish it from citric acid:

Citric Acid: Used widely in the food and beverage industry as a flavoring and preservative agent.

Malic Acid: Another compound in the citric acid cycle, used in the food industry for its sour taste.

Tartaric Acid: Commonly used in baking and as an acidulant in beverages.

L-Isocitric acid’s unique role in the citric acid cycle and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

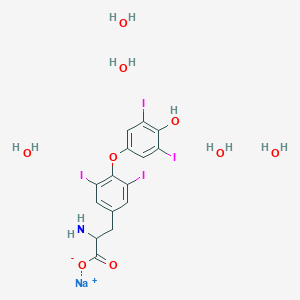

IUPAC Name |

potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLPTBJBFVJENN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7KO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)

![5-(2-Hydroxyethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15286367.png)

![9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)

![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)

![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)

![Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate](/img/structure/B15286421.png)